1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one
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Overview
Description
1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol . This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring and a propanone backbone. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one typically involves the bromination of 3-(3-chloro-4-hydroxyphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules
Scientific Research Applications
1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms make the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which is useful in various biochemical studies .
Comparison with Similar Compounds
1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-3-chloropropane: A halogenated alkane used in organic synthesis and as a phase separation reagent.
3-Bromo-1-(4-bromophenyl)propan-1-one: Another brominated compound with applications in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and applications in various research fields.
Properties
Molecular Formula |
C9H8BrClO2 |
---|---|
Molecular Weight |
263.51 g/mol |
IUPAC Name |
1-bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrClO2/c10-5-7(12)3-6-1-2-9(13)8(11)4-6/h1-2,4,13H,3,5H2 |
InChI Key |
KGPXGGOUABGJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CBr)Cl)O |
Origin of Product |
United States |
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